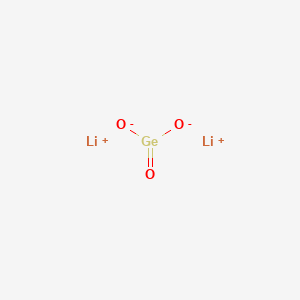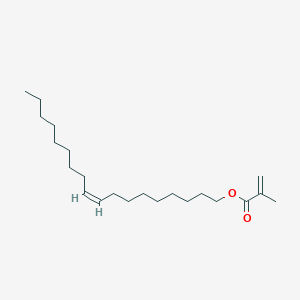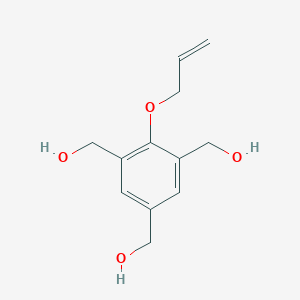
4,4-Dimethylcyclohexene
Descripción general
Descripción
Synthesis Analysis
Synthesis approaches for 4,4-dimethylcyclohexene derivatives often involve catalyzed reactions. For example, 1,1-disubstituted-2,6-diarylcyclohexane-4-ones were synthesized via double Michael addition, demonstrating the versatility of reactions involving cyclohexene rings (Li et al., 2005).
Molecular Structure Analysis
The molecular structure of bis(4,4-dimethyl-2,5-cyclohexadiene-1-ylidene) and related compounds was studied using gas electron-diffraction, revealing non-planar carbocyclic rings with distinct dihedral angles, indicating the complex three-dimensional nature of these molecules (Trætteberg et al., 1982).
Chemical Reactions and Properties
The reactivity of cyclohexene derivatives, such as 4,4-dimethylcyclohexene, often involves free-radical chain processes, as seen in the pyrolysis of 1,4-dimethylcyclohexane. This process results in a complex mixture of products, demonstrating the compound's versatile reactivity and potential for further chemical transformations (Gillespie et al., 1979).
Physical Properties Analysis
The physical properties of 4,4-dimethylcyclohexene derivatives are closely tied to their molecular structure. For instance, the electron diffraction study of gaseous 1,1-dimethylcyclohexane revealed that axial substitution leads to a flattening of the cyclohexane ring, indicating how substitutions can significantly affect the compound's physical shape and, consequently, its physical properties (Geise et al., 1972).
Aplicaciones Científicas De Investigación
Stereochemistry and Catalytic Hydrogenation:
- Dimethylcyclohexenes, including 4,4-Dimethylcyclohexene, have been studied for their behavior in catalytic hydrogenation over various transition metal catalysts. Different catalysts favor the formation of different isomers, with a focus on the stereochemical outcomes of these reactions (Mitsui, Imaizumi, Nanbu, & Senda, 1975).
Vapor-Phase Photolysis:
- Research on the vapor-phase photolysis of dimethylcyclohexenes, such as cis- and trans-4,5-Dimethylcyclohexenes, has provided insights into the decomposition processes and the formation of various products under different conditions (Inoue, Takamuku, & Sakurai, 1975).
Quantitative Analysis by Gas Chromatography:
- The isomers of dimethylcyclohexenes have been quantitatively analyzed using gas chromatography, demonstrating correlations between structure, stereochemistry, and elution order (Baldwin & Burrell, 2000).
Organic Synthesis:
- Dimethylcyclohexene has been used in the synthesis of various organic compounds, such as trans-1,2-diamino-1,2-dimethylcyclohexane. This showcases its utility in the preparation of chiral auxiliaries and other important organic molecules (Zhang & Jacobsen, 1991).
Antimicrobial Activity:
- Certain derivatives of 4,4-Dimethylcyclohexene have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. These studies contribute to the search for new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Safety And Hazards
4,4-Dimethylcyclohexene is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Propiedades
IUPAC Name |
4,4-dimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-8(2)6-4-3-5-7-8/h3-4H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRORSPJLYCDESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161468 | |
| Record name | 4,4-Dimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylcyclohexene | |
CAS RN |
14072-86-7 | |
| Record name | 4,4-Dimethylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014072867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-DIMETHYLCYCLOHEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethylcyclohexene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT2HS4ZTL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



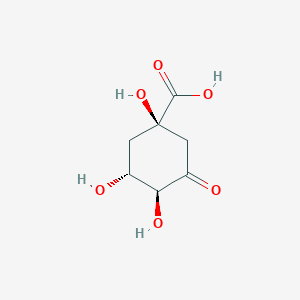
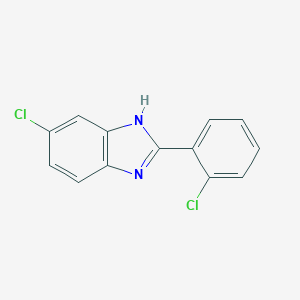
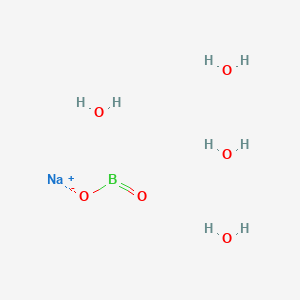

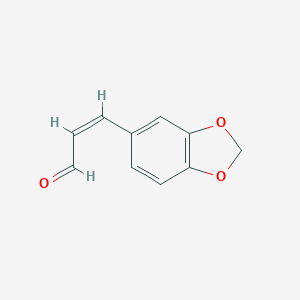

![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)



![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
